3-Ethyl-3-propan-2-yloxolan-2-one

Description

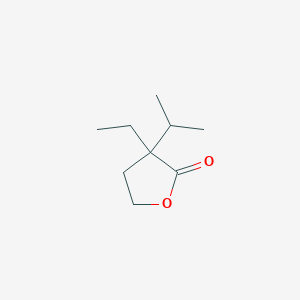

3-Ethyl-3-propan-2-yloxolan-2-one is a γ-lactone (cyclic ester) with a five-membered oxolan-2-one ring. The 3-position of the ring is substituted with both ethyl (-CH₂CH₃) and isopropyl (-CH(CH₃)₂) groups. This structural arrangement imparts unique steric and electronic properties, influencing its reactivity, solubility, and thermal stability. Lactones of this type are often intermediates in organic synthesis or components of fragrances and pharmaceuticals.

Properties

CAS No. |

166265-17-4 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-ethyl-3-propan-2-yloxolan-2-one |

InChI |

InChI=1S/C9H16O2/c1-4-9(7(2)3)5-6-11-8(9)10/h7H,4-6H2,1-3H3 |

InChI Key |

RQXMJDAZNMCZLO-UHFFFAOYSA-N |

SMILES |

CCC1(CCOC1=O)C(C)C |

Canonical SMILES |

CCC1(CCOC1=O)C(C)C |

Synonyms |

2(3H)-Furanone,3-ethyldihydro-3-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: 3-Methyl-3-propan-2-yloxolan-2-one

Key Differences :

- Substituents : The methyl group in this analog replaces the ethyl group at the 3-position .

- Molecular Formula : C₈H₁₂O₂ (vs. C₉H₁₄O₂ for the target compound).

- Physical Properties : Ethyl substitution likely raises the boiling point and lipophilicity compared to the methyl analog due to increased molecular weight and hydrocarbon content.

Cyclic Diether Analog: 2-Ethyl-2-methyl-1,3-dioxolane

Key Differences :

- Functional Group : 1,3-dioxolane (cyclic diether) vs. lactone (cyclic ester) .

- Reactivity : Dioxolanes are less prone to hydrolysis than lactones, which can undergo acid- or base-catalyzed ring-opening.

- Applications : Dioxolanes are often used as solvents or protecting groups, whereas lactones are more common in polymer and pharmaceutical synthesis.

Linear Ester: Ethyl 3-hydroxy-3-phenylpropanoate

Key Differences :

- Structure : A linear ester with a hydroxyl group vs. a cyclic lactone .

- Synthesis: Ethyl 3-hydroxy-3-phenylpropanoate is synthesized via esterification, while lactones like 3-Ethyl-3-propan-2-yloxolan-2-one typically form via intramolecular cyclization of hydroxy acids.

- Spectroscopy : Lactones exhibit distinct carbonyl stretching frequencies in IR (~1740–1770 cm⁻¹) compared to linear esters (~1720–1740 cm⁻¹).

Data Table: Structural and Inferred Properties

| Compound | Molecular Formula | Functional Group | Key Substituents | Inferred Boiling Point (°C) | Hydrolysis Stability |

|---|---|---|---|---|---|

| This compound | C₉H₁₄O₂ | γ-Lactone | Ethyl, isopropyl | 190–210* | Moderate |

| 3-Methyl-3-propan-2-yloxolan-2-one | C₈H₁₂O₂ | γ-Lactone | Methyl, isopropyl | 170–190* | Moderate |

| 2-Ethyl-2-methyl-1,3-dioxolane | C₆H₁₂O₂ | 1,3-Dioxolane | Ethyl, methyl | 130–150* | High |

| Ethyl 3-hydroxy-3-phenylpropanoate | C₁₁H₁₄O₃ | Linear Ester | Phenyl, hydroxyl | 250–270* | Low |

*Estimated based on molecular weight and substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.